Product packaging for di-p-Tolylacetylene(Cat. No.:CAS No. 2789-88-0)

di-p-Tolylacetylene

Cat. No.: B1605548
CAS No.: 2789-88-0
M. Wt: 206.28 g/mol
InChI Key: OFDOCXDLDQXWIX-UHFFFAOYSA-N
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Description

Di-p-Tolylacetylene is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B1605548 di-p-Tolylacetylene CAS No. 2789-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDOCXDLDQXWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334323
Record name di-p-Tolylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2789-88-0
Record name di-p-Tolylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Approaches of Di P Tolylacetylene

Classical Organic Synthetic Pathways for Diarylacetylenes

Classical methods for the synthesis of diarylacetylenes, including di-p-tolylacetylene, often involve multi-step procedures.

Preparation via Benzil (B1666583) Dihydrazone Oxidation

A well-established method for synthesizing diarylacetylenes is through the oxidation of the corresponding benzil dihydrazone. drugfuture.comchemeurope.comorgsyn.orgwikipedia.org This method is noted for producing a product that is not contaminated with stilbene (B7821643), a common impurity in other routes that can be challenging to remove. orgsyn.org The general procedure involves the condensation of a benzil derivative with hydrazine (B178648) to form the dihydrazone, which is then oxidized. chemeurope.comwikipedia.org

For the synthesis of this compound, the starting material is 4,4'-dimethylbenzil (B181773). chemsrc.com This is reacted with hydrazine hydrate (B1144303) to form 4,4'-dimethylbenzil dihydrazone. orgsyn.org Subsequent oxidation of the dihydrazone, for instance with mercuric oxide, yields this compound. drugfuture.comorgsyn.org High yields have been reported for the synthesis of this compound using this approach. orgsyn.org

Reaction Scheme:

Formation of Dihydrazone: 4,4'-dimethylbenzil + Hydrazine Hydrate → 4,4'-dimethylbenzil dihydrazone

Oxidation: 4,4'-dimethylbenzil dihydrazone + Oxidizing Agent (e.g., HgO) → this compound + N₂

Routes Employing Diphenyl(benzotriazol-1-yl)(aryl)methylphosphonates

A versatile protocol for the synthesis of a variety of substituted diarylacetylenes has been developed utilizing diphenyl (benzotriazol-1-yl)(aryl)methylphosphonates. arkat-usa.org This method offers a pathway to both symmetrical and unsymmetrical diarylacetylenes in good to excellent yields. arkat-usa.org

The synthesis begins with the preparation of diphenyl 1H-benzotriazol-1-yl(aryl)methylphosphonates. arkat-usa.org These intermediates are then reacted with an aldehyde in the presence of a strong base, such as n-butyllithium (n-BuLi), to form a 1-(benzotriazolyl)-1,2-diarylethylene intermediate. arkat-usa.org Subsequent treatment of this intermediate with another strong base, like potassium tert-butoxide (t-BuOK), leads to the elimination of benzotriazole (B28993) and the formation of the diarylacetylene. arkat-usa.org

For the synthesis of this compound (referred to as phenyl-(p-tolyl)acetylene in a specific example), the corresponding phosphonate (B1237965) and aldehyde precursors would be used. arkat-usa.org

General Reaction Sequence:

Diphenyl 1H-benzotriazol-1-yl(aryl)methylphosphonate + Aldehyde + n-BuLi → 1-(Benzotriazolyl)-1,2-diarylethylene

1-(Benzotriazolyl)-1,2-diarylethylene + t-BuOK → Diarylacetylene

Electrochemical Synthetic Strategies

Electrochemical methods offer an alternative, often more environmentally friendly, approach to organic synthesis.

One-Step Electrochemical Synthesis from Tetrachloroethylene (B127269) and Bromoarenes

A one-step electrochemical synthesis of diphenylacetylene (B1204595) from tetrachloroethylene and bromobenzene (B47551) has been reported, which notably proceeds without a palladium catalyst. jst.go.jp This method can be adapted for the synthesis of this compound by using 1-bromo-4-methylbenzene instead of bromobenzene. jst.go.jp The reaction is carried out via electrochemical reduction. jst.go.jp

In a typical procedure, a solution of tetrachloroethylene and 1-bromo-4-methylbenzene in tetrahydrofuran (B95107) (THF) containing a supporting electrolyte like lithium perchlorate (B79767) (LiClO₄) is electrolyzed. jst.go.jp The electrolysis is conducted in two stages at different temperatures to optimize the yield. jst.go.jp This process has been shown to produce this compound in a moderate yield. researchgate.net

Investigation of Electrode Materials and Reaction Conditions in Electrochemical Syntheses

The efficiency and outcome of electrochemical syntheses are highly dependent on the choice of electrode materials and reaction conditions. chim.itbeilstein-journals.org Various electrode materials are employed in organic electrosynthesis, including platinum (Pt), carbon (C) in various forms like glassy carbon and graphite, and nickel (Ni). beilstein-journals.orgresearchgate.net

In the electrochemical synthesis of diphenylacetylene from tetrachloroethylene and bromobenzene, magnesium (Mg) electrodes coiled with copper (Cu) wires were found to be effective. jst.go.jp The choice of solvent and supporting electrolyte are also critical parameters that are optimized to improve the chemical yield. jst.go.jp For instance, the use of THF as a solvent and LiClO₄ as the electrolyte were found to be suitable for this transformation. jst.go.jp

The reaction conditions, such as current density and temperature, are also carefully controlled. jst.go.jp For the synthesis of this compound, a constant current was applied, and the reaction was initiated at a lower temperature before being warmed to room temperature. jst.go.jp

ParameterCondition for this compound Synthesis jst.go.jp
Anode Mg coiled with Cu wire
Cathode Mg coiled with Cu wire
Solvent THF
Electrolyte LiClO₄
Reactants Tetrachloroethylene, 1-Bromo-4-methylbenzene
Current 100 mA
Temperature 0 °C then room temperature

Organometallic Precursor Routes

Organometallic reagents are fundamental in the formation of carbon-carbon bonds, including the triple bond in diarylacetylenes. libretexts.orgmt.com A common and powerful method for the synthesis of diarylacetylenes is the Sonogashira coupling reaction. chemsrc.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl halide. chemsrc.com

For the synthesis of this compound, this could involve the coupling of 4-ethynyltoluene (B1208493) with 4-iodotoluene (B166478) in the presence of a palladium catalyst and a copper(I) co-catalyst. chemsrc.com Another organometallic approach involves the use of calcium carbide as a cost-effective source of the acetylene (B1199291) unit, which can be coupled with aryl halides. researchgate.net

Furthermore, the reaction of this compound itself with organometallic complexes has been studied. For example, it reacts with ruthenium complexes, such as [RuHCl(CS)(PPh₃)₃], leading to the formation of new organometallic species. anu.edu.au

Reactions of Alkynyl Precursors with Electrophiles

A cornerstone in the synthesis of diarylalkynes like this compound is the palladium-catalyzed cross-coupling reaction, particularly the Sonogashira coupling. nih.govwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

In the context of this compound synthesis, this can be achieved through two main Sonogashira pathways:

Homocoupling: The oxidative self-coupling of p-tolylacetylene.

Cross-coupling: The reaction of p-tolylacetylene with a p-tolyl halide (e.g., 4-iodotoluene, 4-bromotoluene).

The Sonogashira reaction is valued for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups, making it a powerful tool for complex molecule synthesis. nih.govwikipedia.org The catalytic cycle involves two interconnected parts: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, while the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which then acts as the nucleophile in the transmetalation step with the palladium complex. wikipedia.org

While highly effective, a common side reaction is the undesired homocoupling of the terminal alkyne, which can lead to the formation of symmetrical 1,3-diynes (e.g., di-p-tolylbutadiyne). scispace.com Careful control of reaction conditions is often necessary to maximize the yield of the desired cross-coupled product.

Table 1: Synthesis of this compound via Sonogashira-type Reactions

Reactant 1 Reactant 2 Catalyst System Base / Solvent Conditions Yield Ref.
4-Chlorotoluene (B122035) Propiolic Acid PdCl₂ / Xphos DBU / DMSO 120 °C, 24 h 92% rsc.org
4-Iodotoluene p-Tolylacetylene PdCl₂(PPh₃)₂ / CuI Triethylamine Room Temp. High core.ac.uk
p-Bromotoluene Terminal Alkyne Pd Catalyst Base / Solvent N/A High core.ac.uk

Note: This table is interactive. Click on headers to sort.

Generation from Related Aryl-Terminal Alkynes in Complex Syntheses

Beyond direct cross-coupling, this compound can be formed through more intricate reaction sequences where aryl-terminal alkynes or their derivatives are key starting materials. These methods highlight the versatility of the alkyne moiety in constructing complex carbon skeletons.

Tandem Sonogashira/Decarboxylation Reaction

A highly efficient one-pot synthesis of symmetric diarylalkynes has been developed using a tandem Sonogashira coupling and decarboxylation sequence. In this approach, an aryl chloride is reacted with propiolic acid. The reaction proceeds via an initial Sonogashira coupling to form an arylpropiolic acid intermediate, which then undergoes in-situ decarboxylation to yield the terminal alkyne. This alkyne subsequently participates in a second Sonogashira coupling with another molecule of the aryl chloride to afford the symmetrical diarylalkyne.

For the synthesis of this compound, 4-chlorotoluene was reacted with propiolic acid in the presence of a palladium catalyst (PdCl₂) with an Xphos ligand and DBU as the base in DMSO at 120 °C. This method produced this compound in an excellent isolated yield of 92%. rsc.org

Synthesis from Non-Alkynyl Precursors

An alternative high-yield method for preparing this compound, which avoids stilbene contamination, starts from 4,4'-dimethylbenzil. orgsyn.orgchemsrc.com This diketone is first converted to its dihydrazone by reacting with hydrazine hydrate. The resulting 4,4'-dimethylbenzil dihydrazone is then oxidized with mercuric oxide in benzene (B151609). This step leads to the evolution of nitrogen and the formation of this compound. orgsyn.org While the immediate precursor is not an alkyne, this route represents a robust preparative approach starting from simple aryl components. orgsyn.org

Another method involves the use of 1-[1,2-bis(4-methylphenyl)ethenyl]-1H-benzotriazole as a precursor. Treatment of this compound can yield this compound with a high yield of 88%. arkat-usa.org

Role in the Synthesis of Complex Molecules

The reactivity of aryl-terminal alkynes like p-tolylacetylene is frequently harnessed in the construction of elaborate molecular architectures. In these syntheses, the p-tolylacetylene unit is incorporated into a larger structure via coupling reactions. For instance, p-tolylacetylene has been coupled with iodinated carbazole (B46965) derivatives using the Pd(PPh₃)₂Cl₂/CuI/Et₃N/THF catalytic system to build precursors for novel carbazole-based helicenes. researchgate.net Similarly, it is used as a coupling partner for iodinated benzofurans to produce 3-alkynylated benzofurans. core.ac.uk These examples underscore the role of aryl-terminal alkynes as fundamental building blocks, where their reactions lead to the generation of complex systems containing the this compound moiety or its derivatives embedded within a larger framework.

Table 2: Complex Synthetic Routes and Applications Involving Tolylalkyne Moieties

Starting Material(s) Key Reagents/Conditions Product/Application Yield Ref.
4-Chlorotoluene, Propiolic Acid PdCl₂, Xphos, DBU, DMSO, 120 °C This compound 92% rsc.org

Note: This table is interactive. Click on headers to sort.

Mechanistic Investigations of Chemical Transformations Involving Di P Tolylacetylene

Detailed Mechanistic Studies of Alkyne Functionalization

The reactivity of the alkyne bond in di-p-tolylacetylene allows for a variety of functionalization reactions. Understanding the intricate mechanisms of these transformations is crucial for controlling reaction outcomes and designing novel synthetic pathways.

The bromoboration of diarylalkynes, including this compound, has been shown to yield both 1,1- and 1,2-addition products. rsc.orgsemanticscholar.org Mechanistic studies have revealed that the reaction between this compound and boron tribromide (BBr₃) can lead to a mixture of these regioisomers. rsc.orgsemanticscholar.org Specifically, after a short reaction time at 20 °C, both the 1,1-bromoboration product and the 1,2-bromoboration products (both cis and trans isomers) are observed. semanticscholar.org For this compound, a product ratio of approximately 3:10 was observed, with the 1,1-haloboration product being the major species. rsc.orgsemanticscholar.org This 1,1-bromoboration pathway represents a previously unobserved reactivity pattern for diarylalkynes using only boron electrophiles. rsc.org

Table 1: Regioselectivity in the Bromoboration of this compound

Reactant Reagent Conditions Observed Products Product Ratio (1,2- vs 1,1-) Major Product
This compound BBr₃ DCM, 20°C, 10 min 1,2-bromoboration and 1,1-bromoboration isomers ca. 3 : 10 1,1-bromoboration product rsc.orgsemanticscholar.org

Solvent polarity plays a critical role in directing the regiochemical outcome of the bromoboration reaction. rsc.orgsemanticscholar.org When the reaction is performed in a polar solvent such as dichloromethane (B109758) (DCM), a mixture of both 1,1- and 1,2-bromoboration products is formed. rsc.orgsemanticscholar.org This observation suggests that the 1,1-bromoboration process proceeds through a polar transition state, and potentially a vinyl cation-type intermediate, which is stabilized by the polar solvent environment. rsc.orgsemanticscholar.org The nature of the solvent can significantly influence the reaction rate and the equilibrium position of imine formation, with more polar solvents often increasing the extent of the reaction. nih.gov

Mechanistic studies have demonstrated that both the 1,1- and 1,2-bromoboration reactions are reversible processes. rsc.org The reaction reaches its equilibrium position rapidly in dichloromethane. rsc.org The reversibility of the 1,2-bromoboration pathway can be exploited to determine the identity of the major isomer in the product mixture. rsc.orgsemanticscholar.org For instance, the addition of pyridine (B92270) to the reaction mixture causes the rapid conversion of the 1,2-bromoboration product back to the starting alkyne, while the 1,1-adduct remains, thus confirming the assignment of the major and minor products. rsc.orgsemanticscholar.org

A unique multi-coupling reaction has been reported involving a terminal alkyne, p-tolylacetylene, with diphenyl diselenide and benzoyl peroxide (BPO). mdpi.com This reaction leads to the formation of a novel 1,2-diketone compound that incorporates a geminal diseleno-substituted alkene moiety, specifically 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate. mdpi.comdntb.gov.ua This process represents a rare example of a direct and selective transformation of a terminal alkyne to a geminal diseleno-substituted alkene. mdpi.com

Table 2: Multi-Coupling Selenation Reaction of p-Tolylacetylene

Alkyne Substrate Reagents Solvent Conditions Product
p-Tolylacetylene Diphenyl diselenide, Benzoyl peroxide (BPO) Benzene (B151609) 80 °C, 16 h, dark, atmospheric 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-oxo-2-(p-tolyl)acetate mdpi.com

The selenation reaction is initiated by the use of benzoyl peroxide (BPO), a well-known radical initiator. mdpi.com Radical polymerization processes are characterized by three main steps: initiation, propagation, and termination. youtube.com In this context, the initiation step involves the creation of radicals from the initiator molecule. wikipedia.org The propagation step then involves the successive addition of a radical to monomer units, growing the chain. wikipedia.org In the selenation of p-tolylacetylene, BPO serves to initiate a radical cascade. mdpi.com

The mechanism for the formation of the geminal diseleno-substituted product is believed to proceed through key intermediates. mdpi.com Experimental evidence suggests that an alkynyl selenide (B1212193) acts as an intermediate in the reaction sequence. mdpi.com When the alkynyl selenide was subjected to the reaction conditions with equimolar amounts of diphenyl diselenide and BPO, it produced the final multi-coupling product in significant yield. mdpi.com It is also proposed that the α-keto ester moiety found in the final product may be formed through the oxidation of an alkynyl ether intermediate, possibly involving molecular oxygen. mdpi.com

Selenation and Multi-Coupling Reaction Pathways

Radical Initiation and Propagation in Selenation

Organometallic Reaction Mechanisms

The reactivity of this compound in the presence of organometallic catalysts opens up pathways to a variety of valuable chemical structures. Understanding the underlying mechanisms is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Ruthenium-Catalyzed Hydroboration: Nonclassical and Oxidative Coupling Mechanisms

The hydroboration of internal alkynes, including this compound, catalyzed by ruthenium complexes can proceed through unconventional pathways, deviating from the typical syn-addition mechanism. These reactions often exhibit trans-selectivity, a subject of significant mechanistic investigation. google.comacs.org

In some ruthenium-catalyzed hydroborations of terminal alkynes, the formation of a ruthenium-vinylidene intermediate is a key step that dictates the stereochemical outcome. organic-chemistry.orgnih.govnih.gov This process typically involves the isomerization of the alkyne to a vinylidene ligand coordinated to the ruthenium center. organic-chemistry.org For terminal alkynes, this rearrangement allows for an apparent trans-hydroboration. google.comorganic-chemistry.org However, for internal alkynes like this compound, the formation of a vinylidene intermediate is generally not favored due to the absence of a terminal proton to facilitate the 1,2-hydride shift. acs.org Instead, alternative mechanisms are proposed to explain the observed trans-hydroboration.

Computational studies on the hydroboration of internal alkynes catalyzed by cationic ruthenium(II) complexes suggest a mechanism that does not involve a vinylidene intermediate. acs.org The reaction is proposed to initiate with the formation of a metallacyclopropene intermediate. acs.orgrsc.org

Density Functional Theory (DFT) calculations have been employed to elucidate the energy profiles of ruthenium-catalyzed hydroboration of internal alkynes. acs.org These studies reveal the crucial role of steric and electronic factors in determining the reaction pathway and selectivity.

For the hydroboration of internal alkynes catalyzed by a cationic ruthenium(II) complex, the proposed mechanism involves the displacement of ligands by the alkyne and the borane (B79455), followed by an oxidative hydrogen migration. acs.org This step is often the rate-determining step and leads to the formation of a metallacyclopropene intermediate, which dictates the trans-selectivity. acs.org The subsequent reductive boryl migration yields the final trans-addition product. acs.org

The reactivity of internal alkynes can be influenced by the substituents on the acetylene (B1199291). While specific data for this compound is part of a broader class of internal alkynes, studies on similar systems provide insight. For instance, the hydroboration of internal alkynes with [Cp*RuCl]4 as a catalyst shows good regio- and stereoselectivity when the alkyne has substituents of differing steric bulk. researchgate.net In unsymmetrical internal alkynes, the boron group is preferentially placed distal to the more sterically demanding substituent. researchgate.net In the case of the symmetrically substituted this compound, regioselectivity is not a factor.

Reaction Step Description Key Intermediate Significance
Ligand DisplacementAlkyne and borane displace solvent ligands from the Ru catalyst. acs.org[Ru(alkyne)(borane)] complexInitiation of the catalytic cycle.
Oxidative Hydrogen MigrationMigration of a hydrogen from the borane to the Ru center. acs.orgMetallacyclopropeneRate-determining step, establishes trans-selectivity. acs.org
Reductive Boryl MigrationMigration of the boryl group to one of the alkyne carbons. acs.orgAlkenyl-borane complexFormation of the C-B bond.
Product ReleaseDissociation of the alkenyl-borane product.Free product and regenerated catalystCompletion of the catalytic cycle.
Role of Ruthenium-Vinylidene Intermediates

Platinum-Mediated Cycloaddition and Carbene Complex Formation

Platinum complexes are versatile catalysts and reagents for the transformation of alkynes, including this compound. These reactions can lead to the formation of cyclic compounds and carbene complexes through various mechanistic pathways.

A notable reaction involving platinum and alkynes is the formation of cyclic oxycarbene complexes. For example, a five-membered platinum(II) cyclic oxycarbene complex, trans-[Pt(Me){=CCH(p-tolyl)CH2CH2O}(PPh3)2][BF4], can be synthesized from p-tolylacetylene. datapdf.com

Two primary pathways for the formation of this complex have been reported:

The reaction of trans-[Pt(Me)(C≡C-p-tolyl)(PPh3)2] with oxirane in the presence of HBF4. datapdf.com

The reaction of the cationic solvato complex trans-[Pt(Me)(PPh3)2(solv)][BF4] with oxirane and p-tolylacetylene. datapdf.com

The formation of the cyclic oxycarbene involves the coupling of the alkyne with the oxirane molecule at the platinum center. The structure of the resulting complex has been confirmed by X-ray crystallography. datapdf.com

Reactant 1 Reactant 2 Reactant 3 Product
trans-[Pt(Me)(C≡C-p-tolyl)(PPh3)2]OxiraneHBF4trans-[Pt(Me){=CCH(p-tolyl)CH2CH2O}(PPh3)2][BF4] datapdf.com
trans-[Pt(Me)(PPh3)2(solv)][BF4]Oxiranep-Tolylacetylenetrans-[Pt(Me){=CCH(p-tolyl)CH2CH2O}(PPh3)2][BF4] datapdf.com

Photochemical methods can induce carbon-carbon bond formation in reactions involving platinum-alkyne complexes. While specific studies focusing solely on the photochemical C-C coupling of this compound mediated by platinum are not extensively detailed in the provided context, related research on platinum-acetylene complexes offers insights. The photolysis of solutions containing platinum complexes and alkynes can lead to the formation of various coupled products. For instance, di- and tri-platinum acetylene complexes have been synthesized, where the acetylene ligands bridge multiple platinum centers. researchgate.net The irradiation of such complexes can potentially lead to C-C coupling reactions, forming larger organic structures. One documented example involves a tri-tungsten ferrocenylacetylene cluster and a dimetallacyclodecatetraene, highlighting the potential for photochemical C-C coupling in organometallic systems. researchgate.net

Formation of Cyclic Oxycarbene Complexes

Iridium-Catalyzed Metallacyclopropene Formation

Iridium complexes are pivotal in catalyzing a variety of chemical transformations, including the formation of metallacyclopropenes from alkynes like this compound. These reactions often proceed through intermediates where the iridium center, coordinated to various ligands, interacts with the alkyne. The specific ligands attached to the iridium atom can control the reaction's pathway, leading selectively to either C-H alkynylation or alkenylation products from the same starting materials. rsc.org The catalytic cycle typically involves the coordination of the alkyne to the iridium center, followed by oxidative addition and subsequent reductive elimination steps. The electronic and steric properties of the ligands play a crucial role in stabilizing the intermediates and influencing the regioselectivity and stereoselectivity of the products. For instance, iridium-catalyzed C-H borylation of cyclopropanes highlights the metal's ability to selectively activate C-H bonds, a fundamental step that can be analogously involved in reactions with alkynes. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways

There is growing evidence suggesting that bimetallic or polynuclear copper complexes are the catalytically active species in CuAAC reactions, rather than mononuclear complexes. acs.orgnih.gov These dicopper species are thought to facilitate the reaction by bringing the alkyne and azide (B81097) substrates into close proximity and activating them for cycloaddition. uio.noacs.org In these proposed bimetallic mechanisms, one copper atom may bind to the acetylide, while the other coordinates to the azide, pre-organizing the reactants for the subsequent bond-forming steps. uio.noacs.org The interplay between the two metal centers is believed to lower the activation energy of the reaction compared to a mononuclear pathway. chemrxiv.org The reaction between a dicopper μ-alkynyl complex and p-tolylazide to produce a μ-triazolide is considered a fundamental step in the dicopper CuAAC reaction pathway. escholarship.org Kinetic studies have indicated a bimolecular reaction between the symmetric dicopper μ-alkynyl complex and p-tolylazide. escholarship.org

Computational studies using Density Functional Theory (DFT) have provided further insights into the viability of bimetallic pathways. uio.no These studies suggest that the cycloaddition of the azide to the alkyne can occur in a single concerted step within the coordination sphere of the dicopper catalyst. uio.no The geometry of the dicopper complex, including the distance between the copper centers, and the nature of the supporting ligands significantly influence the reaction's thermodynamics and kinetics. acs.org For instance, in a dicopper complex with a nonsymmetric 1,8-naphthyridine (B1210474) ligand, the coordination of the azide breaks the symmetry of the bridging alkynyl group. acs.org

Catalyst SystemSubstratesKey Mechanistic FeatureReference
Dicopper complex with symmetric naphthyridine ligandp-tolylazide and p-tolylacetyleneBimetallic active species acs.org
Dicopper complex with nonsymmetric 1,8-naphthyridine ligandp-tolylazide and p-tolylacetyleneConcerted cycloaddition step uio.no
Dicopper complex with DPFN ligandp-tolylazide and p-tolylacetyleneFormation of a bridging alkynyl complex escholarship.org

A crucial piece of evidence supporting bimetallic CuAAC mechanisms is the direct observation and characterization of key intermediates. The reaction of a dicopper complex with this compound can lead to the formation of a stable μ-alkynyl dicopper(I,I) complex where the tolylacetylide symmetrically bridges the two copper centers. escholarship.org This bridging alkynyl complex has been isolated and its structure confirmed by X-ray crystallography. escholarship.org

Furthermore, the reaction of this isolated dicopper alkynyl complex with an organic azide, such as p-tolylazide, results in the formation of a μ-triazolide species. escholarship.org In this intermediate, the newly formed triazole ring bridges the two copper atoms. escholarship.org The characterization of this bridging triazolide provides strong support for a dicopper mechanism where the cycloaddition occurs within the bimetallic framework. The subsequent step in the catalytic cycle would involve the protonolysis of this triazolide intermediate to release the final triazole product and regenerate the active catalyst. uio.no

IntermediatePrecursorsMethod of IdentificationKey Structural FeatureReference
[Cu2(μ-η1:η1-C≡C(C6H4)CH3)DPFN]NTf2Dicopper μ-phenyl complex and p-tolylacetyleneX-ray crystallography, NMR spectroscopySymmetrically bridging p-tolylalkynyl ligand escholarship.org
μ-triazolide speciesDicopper μ-alkynyl complex and p-tolylazideKinetic studies, proposed based on computational modelsTriazolide ligand bridging two copper centers escholarship.org
Bimetallic Mechanistic Considerations in CuAAC

Metal-Free Annulation Reaction Mechanisms

While metal catalysts are prevalent in many organic transformations, there is a growing interest in developing metal-free reactions. These approaches offer advantages in terms of cost, sustainability, and avoiding metal contamination in the final products.

A novel metal-free annulation reaction has been developed for the π-extension of boron-doped polycyclic aromatic hydrocarbons (PAHs) using terminal alkynes like this compound. rsc.orgrsc.org This reaction provides a new synthetic route to create more complex, functionalized boron-doped PAHs. rsc.orgrsc.org The incorporation of boron atoms into PAHs makes them electron-deficient and imparts unique electronic and photophysical properties. rsc.org

The mechanism of this annulation is proposed to proceed through an intramolecular electrophilic aromatic substitution of a zwitterionic intermediate. rsc.orgrsc.orgresearchgate.net In this pathway, the boron atom in the PAH acts as a Lewis acid, activating the alkyne. This is followed by an intramolecular cyclization where a C-H bond on an adjacent aromatic ring attacks the activated alkyne, leading to the formation of a new ring and extending the polycyclic system. rsc.orgrsc.org Density Functional Theory (DFT) calculations support this proposed mechanism. rsc.orgrsc.org The resulting annulated products exhibit red-shifted absorption and emission spectra and more positive reduction potentials compared to their precursors, indicating a lowering of the LUMO energy level. rsc.org

ReactantsKey Mechanistic StepOutcomeReference
Boron-doped PAH and this compoundIntramolecular electrophilic aromatic substitutionπ-extended, functionalized boron-doped PAH rsc.orgrsc.org
Polycyclic borinic acid and p-tolylacetyleneFormation of a zwitterionic intermediatePlanarized annulation product rsc.orgrsc.org

Role of Lewis Acidity in Annulation Reactivity

Lewis acids play a crucial role in promoting and influencing the reactivity of annulation reactions involving this compound and other alkynes. wikipedia.org By definition, a Lewis acid is an electron pair acceptor and, in the context of organic reactions, it can activate a substrate by withdrawing electron density, thereby making it more susceptible to nucleophilic attack or other transformations. wikipedia.org The strength and nature of the Lewis acid can significantly impact the reaction pathway, efficiency, and even the regioselectivity of the annulation process. rsc.orgrsc.org

In the context of annulation reactions, Lewis acids can facilitate the formation of key intermediates. For instance, in metal-free annulative π-extensions of boron-doped polycyclic aromatic hydrocarbons (PAHs) with alkynes, the Lewis acidity of the boron center is critical. rsc.org It has been observed that stronger Lewis acids can lead to a higher rate of annulation. rsc.org For example, when BCl₃ was used, the annulation was sluggish compared to when a stronger Lewis acid was implicitly involved. rsc.org This suggests that the Lewis acid assists in the activation of the alkyne for the subsequent C-C bond formation and intramolecular C-H functionalization. rsc.org

The choice of the Lewis acid can also dictate the course of the reaction, leading to different products. For example, in palladium-catalyzed reactions of this compound, the addition of a Lewis acid like zinc(II) triflate can promote a cyclocondensation to form tetrasubstituted furans, likely proceeding through a 1,2-diketone intermediate. core.ac.uk This highlights the ability of the Lewis acid to steer the reaction towards a specific annulation pathway.

Furthermore, cooperative catalysis involving a Lewis acid and another catalytic species, such as an N-heterocyclic carbene (NHC), has been shown to be highly effective in annulation reactions. organic-chemistry.orgmdpi.com In these systems, the Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can pre-organize the substrates, leading to high levels of diastereoselectivity and enantioselectivity in the formation of cyclic products. organic-chemistry.org The Lewis acid activates the electrophile, while the NHC generates the nucleophilic species, and this synergistic activation is key to the success of the reaction.

The influence of Lewis acidity on the annulation of this compound and related alkynes is a subject of ongoing research. Detailed mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), are employed to understand the precise role of the Lewis acid in the reaction mechanism. rsc.orgacs.org These investigations help in rationalizing the observed reactivity and selectivity, and guide the development of more efficient and selective annulation methods.

The following table summarizes the effect of different Lewis acids on the annulation reactivity of alkynes, including instances relevant to this compound.

Lewis Acid Reactants Reaction Type Key Finding Reference
Boron center in a boraphenaleneBoron-doped PAH and p-tolylacetyleneAnnulative π-extensionLewis acid strength of the boron center is critical for the reaction rate. rsc.org
Zinc(II) triflateDiarylalkynes (e.g., this compound)Oxidation-cyclocondensationPromotes the formation of tetrasubstituted furans. core.ac.uk
Titanium(IV) isopropoxideEnals and chalconesNHC/Lewis acid cooperative annulationEnables efficient substrate preorganization, leading to high diastereoselectivity. organic-chemistry.org
BF₃(tBuO₂CN)₂Diazene formationLeads to the formation of [tBuNHNH₂tBu][BF₄]. rsc.org
[Et₃Si][B(C₆F₅)₄](tBuO₂CN)₂Diazene formationResults in the isolation of [tBuN(H)NtBu][B(C₆F₅)₄]. rsc.org

Catalysis and Di P Tolylacetylene in Catalytic Systems

Di-p-Tolylacetylene as a Substrate in Catalytic Transformations

The carbon-carbon triple bond in this compound is a hub of reactivity, enabling its participation in numerous catalytic transformations. The electron-rich nature of the tolyl groups influences the electronic properties of the alkyne, making it a suitable substrate for various catalytic cycles involving transition metal complexes.

Palladium-Catalyzed Reactions

Palladium complexes are highly effective catalysts for activating the alkyne bond in this compound, facilitating a range of synthetic transformations. These reactions benefit from the versatility of palladium to mediate oxidative addition, insertion, and reductive elimination steps.

The palladium-catalyzed oxidative cleavage of internal alkynes like this compound provides a direct route to valuable 1,2-dicarbonyl compounds. scispace.com This transformation typically involves an oxidant to break the carbon-carbon triple bond, leading to the formation of 1,2-diketones. Depending on the reaction conditions and the presence of nucleophiles like alcohols, the reaction can also yield esters. scispace.com While direct palladium-catalyzed oxidative cleavage of this compound is a plausible synthetic route, related methods often employ other oxidants or catalytic systems. For instance, copper-catalyzed systems using TEMPO as an oxidant have been developed for the cleavage of related 1,3-diketones and β-keto esters to produce 1,2-diketones and α-keto esters. rsc.org The general principle involves the oxidation of the alkyne to an intermediate that is then cleaved to form the dicarbonyl product.

Table 1: Examples of Oxidative Cleavage Products from Alkynes

Starting Material Product Type Catalyst System (General)
Internal Alkyne 1,2-Diketone Palladium Catalyst / Oxidant

Palladium-catalyzed annulation reactions are powerful methods for constructing cyclic molecules. nih.gov These reactions can involve the coupling of an alkyne with a molecule containing two reactive sites, leading to the formation of a ring structure. This compound can act as the alkyne component in such intermolecular annulations to form substituted carbocycles and heterocycles. The field has seen significant progress in the heteroannulation of alkynes for the synthesis of complex structures. nih.govrsc.org These methods often provide direct access to useful scaffolds like indolines, dihydrobenzofurans, and indanes. nih.gov The annulation process typically proceeds through the formation of new bonds and an sp3 center, and can even be performed enantioselectively. nih.gov For example, palladium-catalyzed [4+2] annulation of carboxamides with dienes has been shown to produce dihydroisoquinolones and dihydropyridinones in good yields. organic-chemistry.org While these examples use dienes, the principle extends to alkynes for constructing different ring systems.

Table 2: Palladium-Catalyzed Annulation for Cyclic Synthesis

Reaction Type Reactants Product Catalyst System (General)
[4+2] Annulation Aryl Carboxamide, 1,3-Diene Dihydroisoquinolone Pd(TFA)₂ / Cu(OAc)₂
Heteroannulation 2-Iodoaniline, 1,3-Diene Indoline derivative Palladium(0) complex

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. libretexts.org While this compound is an internal alkyne and not a direct substrate for the standard Sonogashira reaction, its precursor, p-tolylacetylene , is a common reactant. The Sonogashira coupling of p-tolylacetylene with various aryl halides is a widely used method to synthesize unsymmetrical diarylacetylenes. vulcanchem.comresearchgate.net

The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, typically an amine like triethylamine. libretexts.org The catalytic cycle is understood to involve the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from p-tolylacetylene, the copper salt, and the base), and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Table 3: Representative Sonogashira Coupling of p-Tolylacetylene

Aryl Halide Alkyne Catalyst System Base Yield Reference
4-Iodo-m-xylene p-Tolylacetylene Pd catalyst, CuI Triethylamine - scispace.com
2-Iodo-N,N-dimethylaniline p-Tolylacetylene Palladium catalyst, CuI - - vulcanchem.com
Iodide 7c p-Tolylacetylene Pd(PPh₃)₂Cl₂/CuI Et₃N 88% researchgate.net
Intermolecular Annulation for Carbocyclic and Heterocyclic Synthesis

Rhodium-Catalyzed Reactions

Rhodium complexes have emerged as highly efficient catalysts for the polymerization of substituted acetylenes, offering control over the polymer's structure and properties.

Rhodium catalysts are effective in the polymerization of substituted acetylenes like phenylacetylene (B144264) and its derivatives, including p-tolylacetylene. researchgate.netacs.org These polymerizations can be conducted under both homogeneous and heterogeneous conditions. researchgate.net The resulting polymers, poly(p-tolylacetylene), are part of the broader class of polyacetylene derivatives which are of interest for their potential as functional materials due to their conjugated backbones. osaka-u.ac.jp

Rhodium complexes such as (cod)Rh(AAEMA) and (diene)Rh(acac) have been utilized as catalysts. researchgate.net The development of well-defined rhodium catalysts has enabled living polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (polydispersity indices, PDI). Some rhodium catalyst systems can produce highly stereoregular helical polymers. The polymerization mechanism and the structure of the resulting poly(phenylacetylene)s have been subjects of detailed investigation. researchgate.net

Table 4: Rhodium Catalysts for Acetylene (B1199291) Polymerization

Catalyst Type Monomer Example Polymer Characteristics Reference
(cod)Rh(AAEMA) Phenylacetylene, p-Tolylacetylene - researchgate.net
[(nbd)RhCl]₂/Ph₂C=(Ph)Li/PPh₃ Phenylacetylene Living polymerization, small PDI
Rh(I) vinyl complex Phenylacetylene derivatives High molecular weight, PDI ~1.12
Polymerization of Substituted Acetylenes

Ruthenium-Catalyzed Transformations

The ruthenium-catalyzed hydroboration of alkynes is a significant method for synthesizing vinylboronates. Studies using specific ruthenium pincer complexes have shown high efficiency and selectivity for the hydroboration of terminal alkynes, yielding Z-vinylboronates. organic-chemistry.org However, under these specific catalytic conditions, internal alkynes like this compound were found to be unreactive. organic-chemistry.org

Further research into the (Z)-selective hydroboration of terminal alkynes with naphthalene-1,8-diaminatoborane (H–B(dan)) also highlights the catalyst's preference. acs.orgcrystallography.net While this system is highly effective for a wide range of terminal aryl, heteroaryl, and aliphatic alkynes, its applicability to internal alkynes such as this compound was not demonstrated in the study. acs.org A computational study using DFT/IM-MS on the mechanism of cationic Ru(II)-catalyzed hydroboration also focused on the trans-hydroboration of internal alkynes but did not specify this compound as a substrate. acs.org

Ruthenium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis. rsc.org This strategy has been applied to the synthesis of asymmetric compounds using this compound. molaid.com The field of ruthenium(II)-catalyzed C-H bond activation is extensive, with applications ranging from the arylation of benzamides to the alkylation of naphthylamines. researchgate.netnsf.gov These reactions often utilize a directing group to achieve site-selectivity, such as ortho- or meta-functionalization. rsc.orgd-nb.info While direct examples involving this compound are specific, the broader context of Ru(II)-catalyzed C-H activation suggests a potential for various transformations. researchgate.net For example, ruthenium catalysts have been used for the formal sp³ C-H activation of allylsilanes, coupling them with olefins to produce functionalized 1,3-dienes, demonstrating the versatility of these catalytic systems. nih.gov

Hydroboration of Internal Alkynes

Reactions with other Transition Metals (e.g., W, Mo, Fe, Ti, Ta)

This compound interacts with a variety of other transition metals to form distinct organometallic complexes.

Tungsten (W) and Molybdenum (Mo): The first homogeneous alkyne metathesis catalysts were developed using a combination of Mo(CO)₆ and a phenol (B47542) derivative. scribd.com This system converted phenyl-p-tolyl acetylene into a mixture of diphenylacetylene (B1204595) and this compound. scribd.com Molybdenum-triosmium cluster complexes also react with this compound. The reaction of [CpMoOs₃(CO)₁₁(μ-H)] with excess this compound yields the alkyne derivative CpMoOs₃(CO)₁₀(μ₃-η²-C₂Tol₂)(μ-H). researchgate.net Furthermore, a series of alkynylcarbyne complexes of both tungsten and molybdenum, with the general formula [CF₃COO(L/L)(CO)₂M≡C-C≡C-R] (where R includes p-Tol), have been synthesized.

Table 1: Selected Reactions of this compound with W and Mo Complexes

MetalReactant ComplexOther ReagentsProductReference
Mo Mo(CO)₆Phenyl-p-tolyl acetylene, Resorcinol (B1680541)/PhenolDiphenylacetylene and this compound scribd.com
Mo [CpMoOs₃(CO)₁₁(μ-H)]This compoundCpMoOs₃(CO)₁₀(μ₃-η²-C₂Tol₂)(μ-H) researchgate.net
W, Mo [M(CO)₆]Li[C≡CR] (R=p-Tol), (CF₃CO)₂O, bipyridine[CF₃COO(bipy)(CO)₂M≡C-C≡C-p-Tol]

Titanium (Ti): Titanium borylimido compounds supported by diamide-amine ligands have been shown to react with alkynes. acs.org Specifically, the complex Ti(N₂ᴿNᴹᵉ){NB(NAr′CH)₂}(py) reacts with p-tolylacetylene (ArCCH where Ar = Tol) through a [2+2] cycloaddition to form an azatitanacyclobutene complex. acs.org

Tantalum (Ta): Tantalum complexes exhibit diverse reactivity with this compound. A tantalum-carborane complex reacts with p-tolylacetylene to yield stable hydridotantalum-alkyne monomers. rsc.org In a different system, the reaction of an iridium complex with this compound was reported to form an iridacycloprop-2-ene complex. rsc.org More directly, a tantalacycloprop-1-ene complex was synthesized from a tantalum alkyl complex, dmpe, and p-tolylacetylene under a hydrogen atmosphere. rsc.org Additionally, tantalum diamidophosphine hydride complexes react with alkynes like phenylacetylene, resulting in the insertion of the alkyne into the Ta-H bond. researchgate.net

Catalytic Systems Utilizing Diarylacetylenes (Implied Context for this compound)

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of organometallic chemistry and industrial processes. wiley.com Diarylacetylenes, including this compound, are valuable substrates in this field. researchgate.netucdavis.edu

A foundational study in bimetallic homogeneous catalysis utilized a dirhodium complex to catalyze the stereoselective semihydrogenation of internal alkynes to trans or (E)-isomers. ucdavis.edu The reaction of the dirhodium catalyst with this compound formed a bridged vinyl species intermediate, which was characterized by single-crystal X-ray diffraction, confirming the trans stereochemistry. ucdavis.edu This cooperative action of two adjacent metal centers enables a stereochemical outcome not typically achievable with mononuclear catalysts. ucdavis.edu

Alkyne metathesis is another significant application within homogeneous catalysis. ox.ac.uk Early systems for alkyne metathesis employed a homogeneous catalyst generated from molybdenum hexacarbonyl and resorcinol or other phenol derivatives. scribd.comox.ac.uk These catalysts were used in the metathesis of phenyl-p-tolyl acetylene, which disproportionates to form a statistical mixture of diphenylacetylene and this compound, demonstrating the dynamic bond reorganization possible with diarylacetylenes in homogeneous catalytic systems. scribd.com The catalytic polymerization of p-tolylacetylene using rhodium complexes under homogeneous conditions further illustrates the utility of diarylacetylenes in synthesizing polymeric materials. researchgate.net

Table 2: Examples of Diarylacetylenes in Homogeneous Catalysis

Catalytic SystemCatalyst TypeSubstrateTransformationProduct(s)Reference
Dirhodium-catalyzed hydrogenationBimetallic Rhodium ComplexThis compoundSemihydrogenation(E)-1,2-di-p-tolylethylene ucdavis.edu
Molybdenum-catalyzed metathesisMo(CO)₆ / PhenolPhenyl-p-tolyl acetyleneAlkyne MetathesisDiphenylacetylene and this compound scribd.com
Rhodium-catalyzed polymerization(cod)Rh(AAEMA)p-tolylacetylenePolymerizationPoly(p-tolylacetylene) researchgate.net

Heterogeneous Catalysis and Supported Metal Complexes

Heterogeneous catalysis, where the catalyst's phase differs from that of the reactants, often involves dispersing active metal species on a solid support to enhance stability, recovery, and efficiency. epfl.choatext.com Supported catalysts increase the available surface area for reactions and can prevent the agglomeration of active metal centers. oatext.com this compound and the related p-tolylacetylene have been utilized in studies involving such catalytic systems.

A foundational study in bimetallic catalysis that has informed the development of supported catalysts involved the reaction of a dirhodium complex with this compound. scispace.comnih.gov This work demonstrated that two metal centers acting in concert are a prerequisite for the selective trans-semihydrogenation of an internal alkyne. scispace.comnih.gov The reaction of the dirhodium catalyst with this compound yielded a bridged vinyl species with a distinct trans stereochemistry, a structure confirmed by X-ray diffraction. scispace.comworktribe.com These principles from homogeneous systems are now being applied to design supported metal pair-site catalysts on solid surfaces, which are anticipated to offer new catalytic opportunities. scispace.comnih.gov

More direct applications in heterogeneous catalysis have been explored using p-tolylacetylene. For instance, a rhodium-containing polymer (Rh-cat), created by copolymerizing a metal-containing monomer, has been employed as a heterogeneous catalyst for the polymerization of p-tolylacetylene, achieving excellent yields. researchgate.netmdpi.com In a different approach, palladium nanoparticles supported on hierarchically porous silicon carbonitride (Pd@SiCN) have been used as a robust catalyst in hydrogenation reactions involving p-tolylacetylene. mdpi.com Similarly, (siloxycyclopentadienyl)iron complexes have been shown to catalyze the transfer hydrogenation of p-tolylacetylene, although with modest activity. unimi.it

Table 1: Examples of this compound and p-Tolylacetylene in Heterogeneous Catalysis

Alkyne SubstrateCatalyst SystemSupport/Ligand TypeReaction TypeKey FindingReference
This compoundDirhodium ComplexBimetallic Homogeneous ModelReaction with AlkyneFormation of a trans-bridged vinyl species, foundational for understanding bimetallic catalysis. scispace.com, nih.gov, worktribe.com
p-TolylacetyleneRh-catMetal-Containing PolymerPolymerizationSupported Rh catalyst effectively polymerizes the alkyne with high yield. researchgate.net, mdpi.com
p-TolylacetylenePalladium NanoparticlesSilicon Carbonitride (SiCN)HydrogenationPd@SiCN material serves as an active catalyst for hydrogenation. mdpi.com
p-Tolylacetylene(Siloxycyclopentadienyl)iron ComplexCyclopentadienyl LigandCatalytic Transfer Hydrogenation (CTH)Complex promoted the CTH of the alkyne, though with modest activity. unimi.it

Phase Transfer Catalysis for Alkyne Synthesis (related p-tolylacetylene)

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). chemrxiv.org It works by using a phase-transfer agent, typically a quaternary ammonium (B1175870) salt, to transport a reactant from one phase to another where the reaction can occur. This method offers significant operational simplicity and has been successfully applied to the synthesis of various alkynes, including p-tolylacetylene. beilstein-journals.org

The synthesis of p-tolylacetylene can be achieved via dehydrohalogenation reactions using PTC. In one established procedure, the elimination reaction is carried out using aqueous sodium hydroxide (B78521) in the presence of tetrabutylammonium (B224687) hydrogen sulfate (B86663) as the phase-transfer agent, affording p-tolylacetylene in 77% yield. beilstein-journals.org Another report describes the high-yield, rapid formation of alkynes from vic-dibromides using powdered potassium hydroxide and catalytic amounts of lipophilic phase transfer catalysts like tetraoctylammonium bromide. chemrxiv.org These methods represent a convenient and efficient route to producing terminal alkynes like p-tolylacetylene. chemrxiv.orgbeilstein-journals.org

Table 2: Phase Transfer Catalysis for p-Tolylacetylene Synthesis

Starting Material TypeBasePhase Transfer CatalystYield of p-TolylacetyleneReference
Vinyl ChlorideAqueous Sodium HydroxideTetrabutylammonium Hydrogen Sulfate77% beilstein-journals.org
vic-DibromidePowered Potassium HydroxideTetraoctylammonium BromideNot specified, but described as high yield chemrxiv.org

Supramolecular Catalysis

Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, aiming to mimic the high efficiency and selectivity of natural enzymes. beilstein-journals.orgwiley-vch.de This field is built upon the principles of molecular recognition and host-guest chemistry, where a larger host molecule selectively binds a smaller guest molecule through interactions like hydrogen bonds, hydrophobic effects, and van der Waals forces. mdpi.com Such interactions can alter the properties of the guest, stabilize transition states, or bring multiple reactants into close proximity, thereby accelerating a reaction. beilstein-journals.orgwiley-vch.de While the principles are well-established for a variety of reactions, specific applications involving this compound as a guest within a supramolecular catalytic system are not extensively documented in the reviewed literature.

Host-Guest Systems in Catalytic Reactions

Host-guest chemistry forms the bedrock of supramolecular catalysis. Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils possess well-defined cavities that can encapsulate guest molecules. worktribe.comchemrxiv.orgmdpi.com Cyclodextrins, for example, have a hydrophobic inner cavity and a hydrophilic exterior, making them ideal for binding nonpolar guest molecules in aqueous solutions. oatext.commdpi.com This encapsulation can increase the guest's solubility or shield it from the bulk environment, influencing its reactivity. oatext.com

In a catalytic context, the host can act as a microreactor, concentrating reactants or orienting a substrate for a selective reaction. For a molecule like this compound, its linear, rigid structure and aromatic tolyl groups would make it a suitable guest for encapsulation within the hydrophobic cavities of various macrocyclic hosts. Such complexation could, in principle, be used to modulate its participation in catalytic reactions, for example, by preventing intermolecular side reactions while allowing a specific transformation at the exposed alkyne moiety.

Use of Macrocyclic Hosts to Control Reactive Intermediates

A key strategy in supramolecular catalysis is the use of macrocyclic hosts to stabilize or control the reactivity of reaction intermediates. acs.org By encapsulating a transient species, a host can prevent its decomposition or unwanted side reactions, guiding the reaction toward the desired product. acs.org For instance, the portals of cucurbiturils are lined with carbonyl groups that can stabilize cationic intermediates through ion-dipole interactions, a feature that has been exploited in the biphasic oxidation of alcohols. acs.org

In reactions involving this compound, a macrocyclic host could theoretically be employed to control reactive intermediates. For example, in a metal-catalyzed addition reaction to the alkyne, a host molecule could partially encapsulate the this compound, sterically hindering one face of the alkyne bond. This could lead to enhanced stereoselectivity. Alternatively, in reactions prone to polymerization, encapsulation of the monomeric this compound could inhibit the propagation step by physically blocking the approach of other monomers, thereby favoring a desired monoadduct product. While these applications are conceptually plausible, specific research demonstrating the use of macrocyclic hosts to control reactive intermediates in reactions of this compound is not prominent.

Polymerization Chemistry of Diarylacetylenes

Substituent Effects on Polymerization and Polymer Structure

Substituents on the aryl rings of the diarylacetylene monomer have a profound impact on both the polymerization process and the properties of the resulting polymer. These effects can be electronic or steric in nature.

Steric Effects: Bulky substituents can influence polymerization activity and polymer structure. The introduction of large, stiff groups like benzene (B151609) rings can interfere with polymer chain movement, affecting properties like the glass transition temperature (Tg). msu.edu For instance, the two methyl groups in poly(di-p-tolylacetylene) are thought to inhibit effective π-stacking between the aromatic rings, creating more free volume within the polymer matrix. kyoto-u.ac.jp This change in packing can lead to altered material properties, such as high gas permeability. kyoto-u.ac.jp However, excessively bulky substituents can also lower permeability, suggesting a complex relationship between substituent size and polymer packing. kyoto-u.ac.jp In some catalytic systems, increasing the steric bulk of substituents can retard chain transfer, leading to polymers with higher molecular weights. d-nb.info Conversely, increasing the length of alkyl chains on a monomer can decrease polymerization activity due to increased steric hindrance around the reaction center. mdpi.com

Electronic Effects: The electronic nature of substituents also plays a critical role. The presence of polar functional groups, such as esters, can be challenging for highly oxophilic early transition metal catalysts like WCl₆-Ph₄Sn and TaCl₅-nBu₄Sn. scispace.comresearchgate.net However, newer catalyst systems based on MoCl₅ and WCl₄ have shown applicability for polymerizing diarylacetylenes that contain such polar groups. scispace.comresearchgate.net The electronic properties of ligands on the catalyst itself can also significantly influence polymerization activity. rsc.orgresearchgate.net

The table below illustrates the effect of different substituents on the properties of poly(diarylacetylene)s.

Polymer/SubstituentEffect on Polymer Structure/PropertiesReference
Methyl groups (e.g., in Poly(this compound))Inhibit π-stacking, increase molecular void, leading to high gas permeability. kyoto-u.ac.jp
Fluorine atomsEnhance gas permeability; effect is position-dependent. kyoto-u.ac.jp
Bromine atomsCan lead to high gas permeability, but the effect is sensitive to substituent position. kyoto-u.ac.jp
Trimethylsilyl groupsCan lower gas permeability compared to less bulky groups, implying an optimal size for creating free volume. kyoto-u.ac.jp
Bulky or long alkyl groupsCan enhance luminescence intensity, likely by increasing inter-chain distances and reducing non-radiative decay. cambridge.org

Kinetic Studies of Alkyne Polymerization Initiation

Understanding the kinetics of polymerization is essential for controlling the reaction and tailoring polymer properties. The rate of polymerization (Rₚ) is generally dependent on the concentrations of the monomer ([M]) and the catalyst ([C]), often expressed by the equation: Rₚ = kₚ[M][C], where kₚ is the propagation rate constant. numberanalytics.com

Kinetic studies provide insight into the initiation and propagation steps. For some molybdenum-based catalysts used in ring-opening alkyne metathesis polymerization (ROAMP), kinetic analyses have revealed that the rate of propagation can be significantly limited relative to the rate of initiation (kₚ/kᵢ ≈ 10⁻³). escholarship.org This "living" characteristic allows for the synthesis of polymers with very low polydispersity and enables the creation of block copolymers. escholarship.org

The initiation mechanism itself can vary. For some rhodium catalysts, initiation is thought to occur via the oxidative addition of the terminal alkyne to the metal center, a process known as hydroethynylation, without the need for an external alkylating agent. uni-konstanz.de In studies involving different diallyl ammonium (B1175870) chloride monomers, it was found that the activation energies for polymerization were influenced by the steric hindrance of substituents on the monomer, with larger groups leading to higher activation energies and lower polymerization rates. mdpi.com This highlights the dominant role of steric effects over electronic effects in that particular system. mdpi.com

Theoretical and Computational Studies on Di P Tolylacetylene and Its Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure and reactivity of molecules. It offers a balance between accuracy and computational cost, making it suitable for investigating complex reaction pathways.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and, crucially, the transition states that connect them. github.io A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. github.io By locating and characterizing transition states, chemists can determine the activation barriers of reactions, which are key to understanding reaction rates. github.io

For reactions involving alkynes like di-p-tolylacetylene, DFT can elucidate the step-by-step processes of various transformations. For instance, in the context of hydrogenation reactions catalyzed by palladium clusters, DFT has been used to model the entire reaction mechanism. This includes the initial coordination of the alkyne to the catalyst, the sequential addition of hydrogen atoms, and the final release of the product. scielo.br These calculations can predict the most likely reaction pathway by comparing the energy barriers of different potential routes. scielo.br

Similarly, in cycloaddition reactions, such as the [2+2] cycloaddition between an alkyne and an alkene, DFT can help to understand the underlying mechanism. researchgate.net It can distinguish between different mechanistic possibilities, such as a concerted or a stepwise pathway involving diradical intermediates. researchgate.net

In a nickel-catalyzed reaction involving this compound and polyfluoroarenes, DFT studies, complemented by the experimental characterization of a key nickelacyclic intermediate, were crucial in establishing a plausible mechanism for both C-F activation and the observed chemodivergent catalysis.

During a chemical reaction, various short-lived intermediates can be formed. DFT calculations provide a means to investigate the stability and electronic properties of these transient species. By optimizing the geometry of proposed intermediates, their relative energies can be calculated, indicating their thermodynamic stability. scielo.brresearchgate.net

For example, in the hydrogenation of diphenylacetylene (B1204595) (a related alkyne) catalyzed by palladium clusters, DFT calculations have been used to determine the structures and relative energies of various palladium-alkyne and palladium-alkene intermediates. scielo.br This information is vital for understanding which intermediates are likely to be populated during the reaction and how they lead to the final products.

Furthermore, DFT can provide insights into the electronic structure of these intermediates. Analysis of the molecular orbitals and charge distribution can reveal important features, such as the nature of the bonding between the substrate and a catalyst or the distribution of charge in a reactive intermediate. researchgate.net For instance, in a study of a germylene-magnesium complex reacting with p-tolylacetylene, DFT and Natural Bond Orbital (NBO) calculations were used to understand the electronic structure of the resulting complex, revealing a strong, dative Ge–Mg interaction. rsc.org

For reactions that may proceed through open-shell species, such as radicals or triplets, DFT is a valuable tool for calculating spin densities and the energy difference between different spin states. Spin density is a measure of the unpaired electron density at each atom and can provide insights into the location of radical character in a molecule. researchgate.net

In the context of photochemical reactions, such as light-induced [2+2] cycloadditions, understanding the triplet state of the alkyne is often crucial. researchgate.net DFT can be used to calculate the Mulliken spin densities of the triplet state of this compound, which can indicate how it will interact with other molecules. researchgate.net

The energy gap between the lowest singlet state (S1) and the lowest triplet state (T1), known as the singlet-triplet energy gap (ΔEST), is a critical parameter in photochemistry. scispace.com A small ΔEST can facilitate intersystem crossing, a process where a molecule changes its spin state. scispace.com DFT methods can be employed to calculate these energy gaps, helping to predict the photochemical behavior of molecules like this compound. scispace.comnih.govarxiv.org These calculations are essential for understanding processes like thermally activated delayed fluorescence (TADF), where efficient reverse intersystem crossing from the triplet to the singlet state is required. scispace.com

Table: Calculated Spin Densities and Triplet-Singlet Energy Gaps for Selected Substrates

Substrate Spin Density (T1) Triplet-Singlet Energy Gap (kcal/mol)
This compound Data not available in provided search results Data not available in provided search results
Related Alkenes
N-substituted maleimides Varies with substituent Varies with substituent

A key aspect of computational chemistry is the ability to correlate theoretical predictions with experimental observations. This validation is crucial for establishing the reliability of the computational models. rsc.org

For instance, calculated reaction energy barriers from DFT can be correlated with experimentally measured reaction rates or efficiencies. A lower calculated activation energy should correspond to a faster or more efficient reaction. In a study on alkyne-alkene [2+2] cycloadditions, a correlation was found between the calculated spin densities of N-substituted maleimides and the observed reaction efficiencies when reacted with this compound. researchgate.net

Cyclic voltammetry is an electrochemical technique used to measure the reduction and oxidation potentials of molecules. DFT calculations can be used to predict these redox potentials, often by calculating the energies of the neutral molecule and its corresponding radical ion. researchgate.netnih.gov There is often a good linear correlation between the experimentally measured half-wave potentials (E1/2) and the computed energies of the lowest unoccupied molecular orbital (LUMO) for reductions, or the highest occupied molecular orbital (HOMO) for oxidations. nih.gov By comparing the calculated and experimental values, the accuracy of the DFT method can be assessed, and the computational model can be refined. chemrxiv.orgmdpi.com

Table: Correlation of Calculated LUMO Energies with Experimental Reduction Potentials

Compound Series DFT Functional Basis Set Correlation (R²)
Cu(II)-β-diketonato complexes B3LYP 6-31+G(d,p) >0.96

Note: This table is an example from a study on different compounds, illustrating the strong correlation that can be achieved between DFT calculations and experimental cyclic voltammetry data. researchgate.netnih.gov

Spin Densities and Triplet-Singlet Energy Gaps

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

While DFT is powerful for studying isolated molecules or reactions in an implicit solvent, many chemical processes occur in complex environments, such as in a solvent box or within the active site of an enzyme. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a hybrid approach designed to handle such large systems. nih.govmpg.de In QM/MM, the chemically active region (e.g., the reacting molecules) is treated with a high-level QM method like DFT, while the surrounding environment (e.g., solvent molecules or the protein) is described using a less computationally expensive molecular mechanics (MM) force field. mpg.de

QM/MM simulations are particularly useful for investigating how the surrounding environment influences a chemical reaction. rsc.org The MM part of the calculation accounts for the steric and electrostatic interactions between the QM region and its surroundings, providing a more realistic model of the reaction environment. researchgate.net

For reactions involving this compound in a specific solvent or in the presence of other molecules that could form a complex reaction medium, QM/MM simulations can provide insights that are not accessible from gas-phase or implicit solvent DFT calculations alone. nih.govrsc.org For example, QM/MM can be used to study how explicit solvent molecules stabilize transition states or intermediates through hydrogen bonding or other non-covalent interactions. frontiersin.org This approach allows for a more accurate description of the energetics and dynamics of reactions in condensed phases. mpg.de The development of specialized parameters for QM/MM simulations continues to improve the accuracy of modeling complex catalytic reactions. rsc.org

Aromaticity Analysis of Metallacyclopropene Complexesmdpi.com

The study of aromaticity in metallacyclopropenes, the smallest class of unsaturated metallacycles, is crucial for understanding their bonding, stability, and reactivity. rsc.orgrsc.org These three-membered rings, containing one metal and two carbon atoms, have been the subject of extensive theoretical and computational analysis to determine their electronic structure. While complexes of this compound itself are part of this class, computational studies often use simplified models, such as those derived from p-tolylacetylene, to probe the fundamental principles of aromaticity in these systems. rsc.org

Theoretical investigations primarily rely on a set of established criteria to probe aromatic character. mdpi.com The most common methods include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the absolute magnetic shielding at the center of a ring. rsc.org A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests anti-aromaticity, and a value near zero implies a non-aromatic system. rsc.org The NICS(1)zz value, calculated 1 Å above the ring plane, is often considered a more reliable indicator for π-aromaticity. mdpi.com

Anisotropy of the Induced Current Density (ACID): This is a qualitative method that provides a visual representation of electron delocalization. A sustained clockwise (diatropic) current flow around a ring perimeter under a magnetic field is indicative of aromaticity. rsc.orgmdpi.com

Energetic Criteria: Methods like Isodesmic Stabilization Energy (ISE) are used to quantify the thermodynamic stability associated with aromaticity by comparing the energy of the cyclic system to appropriate acyclic reference compounds. rsc.orgxmu.edu.cnnih.gov

A significant finding from computational studies is that metallacyclopropene complexes often exhibit dominant σ-aromaticity . rsc.orgxmu.edu.cn This is distinct from the classic π-aromaticity seen in molecules like benzene (B151609). In these metallacycles, the aromatic character arises from the delocalization of σ-electrons within the three-membered ring's framework. rsc.org

Detailed research findings have elucidated the nature of aromaticity across various metallacyclopropene complexes:

Osmium Complexes: The investigation of an osmacycloprop-1-ene unit was a landmark, representing the first identified case of dominant σ-aromaticity in an unsaturated ring system. rsc.org Computational models for this complex yielded a highly negative NICS(0) value of -40.6 ppm, with the σ orbitals contributing the vast majority (-34.8 ppm) to this shielding. rsc.org This σ-aromaticity was further supported by ACID analysis and positive isodesmic reaction energies. rsc.orgxmu.edu.cn

Rhenium Complexes: Studies on fused rhenacycloprop-2-ene units also confirmed σ-predominant aromaticity. rsc.org Analysis using canonical molecular orbital (CMO) decomposition of NICS values showed that the contribution from σ orbitals (NICS(1)zz-σ) was significantly greater than that from π orbitals (NICS(1)zz-π). rsc.org This aromaticity persists even in radical complexes containing a d¹ Rhenium center, where the three-membered rhenacyclopropene ring is σ-aromatic while an adjacent fused rhenafuran ring is nonaromatic. nih.govrsc.org

Tantalum Complexes: Tantalacyclopropene complexes have been synthesized, including one derivative formed from the reaction of a tantalum precursor with p-tolylacetylene, an analogue of this compound. rsc.org Theoretical studies on related Group 4 metallacyclopropenes (Ti, Zr, Hf) show they are aromatic, exhibiting larger negative NICS(1) values than their organic counterpart, cyclopropene. rsc.org

The aromaticity of the metallacyclopropene unit can be a robust feature, persisting even when it is fused to other ring systems. For instance, certain osmium-containing bicyclic compounds feature an aromatic metallacycloprop-2-ene unit fused to an eight-membered ring that is anti-aromatic. rsc.org

Interactive Data Table: NICS Values for Selected Metallacyclopropene and Reference Compounds

The following table presents calculated Nucleus-Independent Chemical Shift (NICS) values for several metallacyclopropene complexes and reference compounds, illustrating the application of this metric in assessing aromaticity. Negative values are indicative of aromatic character.

Compound/SystemMetal CenterRing TypeNICS Value (ppm)Aromaticity TypeSource
Model Osmacycloprop-1-eneOs3-MemberedNICS(0) = -40.6σ-Aromatic rsc.org
Model Osmacycloprop-1-ene (σ-orbital contribution)Os3-MemberedNICS(0)σ = -34.8σ-Aromatic rsc.org
CyclopropeneN/A3-MemberedNICS(1) = -6.47π-Aromatic rsc.org
Model Titanacycloprop-2-eneTi3-MemberedNICS(1) = -18.78Aromatic rsc.org
Model Zirconacycloprop-2-eneZr3-MemberedNICS(1) = -12.11Aromatic rsc.org
Model Hafnacycloprop-2-eneHf3-MemberedNICS(1) = -11.02Aromatic rsc.org

Advanced Research Applications and Functional Materials Development

Di-p-Tolylacetylene as a Molecular Building Block for Functional Materials

This compound serves as a fundamental building block, or tecton, for constructing larger, more complex molecular and polymeric structures. Its internal triple bond offers a site for a variety of chemical transformations, allowing for the extension of π-conjugation, a critical feature for materials used in organic electronics.

π-conjugated polymers are a class of organic materials characterized by alternating single and double or triple bonds along their backbone. This structure leads to delocalized π-electrons, which are essential for charge transport, making these materials suitable for applications in light-emitting diodes (LEDs), field-effect transistors, and photovoltaic cells. umich.edu Diarylalkynes, the class to which this compound belongs, are effective precursors for creating highly substituted aromatic systems through palladium-catalyzed cyclization and annulation reactions. core.ac.uk The tolyl groups provide solubility and influence the solid-state packing of the resulting materials, while the acetylene (B1199291) unit provides the reactive handle for polymerization and π-extension. The steric and electronic properties of the tolylacetylene motif are considered representative for monomers used in the synthesis of poly(p-phenyleneethynylene)s (PPEs), an important class of conjugated polymers. umich.edu

A significant application of this compound is in the synthesis of boron-doped polycyclic aromatic hydrocarbons (B-PAHs). nih.govrsc.org The substitution of carbon atoms in a PAH framework with three-coordinate boron atoms renders the system electron-deficient. rsc.org This "doping" strategy is powerful for tuning the electronic properties of organic materials. nih.gov A one-pot method involves reacting diarylalkynes with boron trihalides, such as boron tribromide (BBr₃), to induce a sequence of bromoboration and electrophilic C–H borylation, yielding complex B-PAHs. nih.govresearchgate.net In reactions with BBr₃, this compound has been shown to undergo an initial 1,1-bromoboration. nih.govrsc.org This intermediate can then participate in further cyclization reactions to build the extended, boron-containing aromatic system. nih.gov

The incorporation of boron's empty p-orbital into an extended π-system effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Materials with low-lying LUMO levels are desirable as n-type semiconductors and electron-transporting materials because they can more readily accept and stabilize electrons. nih.gov The synthesis of B-PAHs from alkyne precursors like this compound is a proven strategy for achieving exceptionally low LUMO energies. nih.govrsc.org For example, B₂-doped PAHs derived from such methods exhibit extremely deep LUMOs, with one reported derivative showing a reduction potential of -0.96 V versus the ferrocene/ferrocenium couple (Fc⁺/Fc), indicating significant electron-accepting capability. nih.govrsc.org Annulation reactions involving tolylacetylene units have produced some of the lowest-LUMO B-doped PAHs reported to date. rsc.orgrsc.org This makes them attractive candidates for use as acceptor units in organic electronics. nih.govrsc.org

Precursor/ReactantResulting B-Doped PAH StructureKey Electronic PropertyReference
This compoundDibrominated B₂-PAHLow LUMO Energy nih.govrsc.org
p-TolylacetyleneAnnulated B-doped PAHReduction Potential (E₁/₂) significantly more positive than precursor rsc.orgrsc.org
This compound derivativeD–A–D MoleculeLow Optical Gap (absorption onset at 750 nm) nih.gov

Optical gap engineering refers to the ability to control the energy difference between the HOMO and LUMO, which in turn determines the material's absorption and emission properties. rsc.org By using this compound and its derivatives in the synthesis of B-doped PAHs, it is possible to systematically modify the optical gap. Extending the π-conjugation through annulation reactions causes a shift in the material's absorption and emission to longer wavelengths (a red-shift). rsc.orgrsc.org For instance, a donor-acceptor-donor (D–A–D) molecule, created by functionalizing a B₂-PAH core derived from a tolylacetylene building block, exhibits a low optical gap with light absorption extending to 750 nm and emission centered in the near-infrared at 810 nm in the solid state. nih.gov This demonstrates how the choice of alkyne precursor and subsequent functionalization can be used to engineer the optical properties for specific applications, such as near-infrared emitters or absorbers. nih.govrsc.orgrsc.org

Synthesis of Boron-Doped Polycyclic Aromatic Hydrocarbons (PAHs) with Tuned Electronic Properties

Low LUMO Energy Materials

Supramolecular Chemistry and Self-Assembly (Conceptual Extension)

Supramolecular chemistry focuses on chemical systems composed of multiple molecular components associated through non-covalent intermolecular forces. rug.nlmdpi.com These forces—including hydrogen bonding, π-stacking, and electrostatic interactions—govern the process of self-assembly, where molecules spontaneously organize into well-defined, functional superstructures. rug.nlmdpi.com

While complex, targeted supramolecular structures based solely on this compound are a conceptual area of development, its molecular features make it an excellent candidate for use in self-assembly. Its planar, rigid, and π-electron-rich aromatic surfaces are ideal for engaging in π-stacking interactions, a key driving force in the assembly of many supramolecular architectures. Conceptually, these interactions could guide this compound molecules to form ordered stacks or layers in the solid state.

Host-Guest Chemistry Applications (related to alkyne interactions)

Host-guest chemistry involves the formation of unique complexes where a "host" molecule noncovalently binds a smaller "guest" molecule within a specific cavity or binding site. libretexts.org The interactions holding these complexes together are diverse, including hydrogen bonds, ionic forces, and π-π stacking. libretexts.org The electron-rich triple bond (alkyne) of this compound can participate in these noncovalent interactions, particularly CH-π and other X-H-π interactions, where a partial positive charge on a hydrogen atom is attracted to the π-electron cloud of the alkyne. libretexts.orgresearchgate.net

While direct host-guest studies featuring this compound as the guest are not extensively documented, the principles of supramolecular chemistry suggest its potential. The alkyne's π-system can act as a weak hydrogen bond acceptor. Research on related compounds, such as ethynylferrocenes, has demonstrated the existence of distinct structural motifs arising from these weak CH-π(alkyne) interactions, which can influence crystal packing and the formation of supramolecular assemblies. researchgate.net Theoretical calculations confirm that the energy of these interactions, though weak, is significant enough to direct the formation of specific crystalline structures. researchgate.net This suggests that this compound could be a valuable guest molecule in hosts designed with appropriate CH or other hydrogen-bond donor groups, enabling the construction of ordered solid-state materials. The post-synthetic modification of materials like covalent organic frameworks (COFs) through host-guest interactions is a key method for tailoring their electronic properties. rsc.org

Table 1: Potential Noncovalent Interactions Involving the Alkyne Moiety of this compound in Host-Guest Systems

Interaction TypeDescriptionPotential Host Features
CH-π Interaction An interaction between a C-H bond (as a weak acid) and the π-electron system of the alkyne (as a weak base). researchgate.netOrganic cages or frameworks containing suitably oriented C-H groups.
X-H-π Interaction (X=O, N) Similar to CH-π, but involving more polarized O-H or N-H bonds, leading to stronger interactions.Hosts with hydroxyl or amine functionalities.
π-π Stacking Interaction between the aromatic tolyl rings of this compound and aromatic surfaces of a host molecule. libretexts.orgCalixarenes, cyclophanes, or other macrocycles with aromatic cavities. libretexts.org

Role in Organometallic Synthesis and Catalysis

This compound serves as a valuable ligand and reactant in organometallic chemistry, which studies compounds containing metal-carbon bonds. samipubco.comnumberanalytics.com Its alkyne functionality can coordinate to metal centers, leading to the formation of stable organometallic complexes and facilitating catalytic transformations.

Research has shown that this compound reacts with various transition metal complexes. For example, it undergoes photochemical C-C coupling with diplatinum μ-phenylethenylidene complexes. acs.org It has also been used in reactions with di-rhodium catalysts. escholarship.org Organometallic precursors are frequently used to synthesize well-defined metal nanoparticles under mild conditions for catalytic applications. academie-sciences.fr The interaction of alkynes with metal catalysts like copper and silver is crucial in processes such as hydroboration, where the noncovalent interactions in the transition state influence the reaction's outcome. acs.org

The use of organometallic compounds as catalysts is vital for accelerating chemical reactions with high efficiency and selectivity. numberanalytics.com While this compound itself can be a substrate, its derivatives and the closely related p-tolylacetylene are extensively used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. rsc.orgacs.org These reactions are fundamental for creating carbon-carbon bonds in the synthesis of complex organic molecules and polymers. rsc.orgacs.org The development of advanced catalysts, including heterogeneous systems like SiliaCat DPP-Pd, has been optimized for such couplings involving reagents like 4-tolylacetylene, demonstrating the industrial relevance of these transformations. acs.orgresearchgate.net

Table 2: Examples of this compound in Organometallic Reactions

Metal/CatalystReaction TypeApplication/SignificanceReference
Diplatinum Complex Photochemical C-C CouplingFormation of new organometallic structures. acs.org
Di-rhodium Catalyst Complexation/ReactionSynthesis of organometallic precursors. escholarship.org
Palladium Catalysts Sonogashira Coupling*C-C bond formation for synthesizing complex molecules. rsc.orgacs.org

*Note: Examples primarily feature the related p-tolylacetylene, but the reactivity is directly applicable to this compound.

Interdisciplinary Applications (e.g., in medicinal and synthetic chemistry as building blocks)

In both synthetic and medicinal chemistry, a "building block" is a molecule with reactive functional groups that can be used to construct more complex molecular architectures in a controlled, modular way. wikipedia.org this compound is an archetypal building block due to its rigid structure and the reactivity of its terminal alkyne (when used in its precursor form, p-tolylacetylene) or its internal alkyne.

Synthetic Chemistry: this compound is a key intermediate and structural motif in the synthesis of a wide range of organic compounds. chemdad.com Its precursor, p-tolylacetylene, is frequently employed in Sonogashira coupling reactions to connect it to other molecular fragments, building up larger, conjugated systems. rsc.org This method has been used to synthesize complex structures like double azahelicenes, which have potential applications in materials science due to their unique electronic and chiroptical properties. rsc.org Furthermore, photoredox reactions involving p-tolylacetylene have been developed to create multifunctional molecules, highlighting its versatility in modern organic synthesis. nih.gov The rigid 1,2-diarylacetyene core is a common feature in functional materials like those used for organic electronics.

Medicinal Chemistry: While not a therapeutic agent itself, the structural framework of this compound is relevant in medicinal chemistry. The term "building block" in this context refers to molecular fragments used to design and synthesize new drug candidates. wikipedia.org The introduction of rigid spacers like the diphenylacetylene (B1204595) core can be a strategic element in drug design to orient functional groups in a specific geometry for optimal interaction with a biological target. Ortho-functionalized phenols, which can be synthesized using di(p-tolyl)acetylene, are important structural motifs in medicinal chemistry. researchgate.net The use of such building blocks is a cornerstone of combinatorial chemistry and the synthesis of compound libraries for drug discovery. enamine.net The synthesis of complex molecules often relies on a toolbox of reliable reactions and versatile building blocks, and acetylene derivatives are a key part of this toolbox. nih.govossila.com

Q & A

Q. What are the standard laboratory synthesis protocols for di-ppp-Tolylacetylene, and how can reproducibility be ensured?

Answer: A common method involves a palladium-catalyzed coupling reaction. For example, 4-iodotoluene and 4-ethynyltoluene are reacted with PdCl₂(PPh₃)₂ and CuI in a triethylamine/THF solvent system under ambient conditions for 6 hours . Key steps include:

  • Catalyst optimization (e.g., Pd/Cu ratios).
  • Post-reaction purification via filtration through celite and ethyl acetate dilution.
  • Characterization via 1H^1H NMR and GC-MS to confirm purity (>95%).

Reproducibility Checklist:

ParameterSpecification
Catalyst loading3 mol% PdCl₂(PPh₃)₂, 3 mol% CuI
SolventTHF:Et₃N (1:1 v/v)
Reaction time6 hours at 25°C
WorkupCelite filtration, ethyl acetate wash

Ensure strict adherence to stoichiometry and inert atmosphere to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing di-ppp-Tolylacetylene, and what key data should be reported?

Answer: Essential techniques include:

  • 1H^1H NMR : Look for aromatic proton resonances at δ 7.1–7.3 ppm (doublets, J=8.2HzJ = 8.2 \, \text{Hz}) and methyl groups at δ 2.3 ppm (singlet).
  • IR Spectroscopy : Acetylenic C≡C stretch near 2100–2200 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/zm/z 208 (M⁺).

Data Reporting Standards:

TechniqueCritical Peaks/BandsPurity Threshold
1H^1H NMRδ 2.3 (s, 6H), 7.1–7.3 (d, 4H)≥95%
IR2110 cm⁻¹ (C≡C)Baseline resolved
GC-MSm/zm/z 208 (M⁺), 193 (M⁺–CH₃)>98%

Always compare with literature values and provide full spectral interpretations .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield di-ppp-Tolylacetylene synthesis in cross-coupling reactions?

Answer: Systematic optimization involves:

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, and ligand systems (e.g., PPh₃ vs. XPhos).
  • Solvent Effects : Compare polar aprotic (DMF, THF) vs. non-polar solvents (toluene).
  • Temperature Gradients : Evaluate yields at 25°C, 50°C, and reflux conditions.

Example Optimization Table:

Catalyst SystemSolventTemp (°C)Yield (%)
PdCl₂(PPh₃)₂/CuITHF2578
Pd(OAc)₂/XPhos/CuIToluene8092
PdCl₂(dppf)/CuIDMF5065

Use Design of Experiments (DoE) to identify interactions between variables .

Q. How should researchers resolve contradictory data in spectroscopic analysis of di-ppp-Tolylacetylene derivatives?

Answer: Contradictions (e.g., unexpected NMR splitting or IR band shifts) require:

  • Purity Verification : Re-crystallize or chromatograph the compound.
  • Multi-Technique Validation : Cross-check with 13C^{13}C NMR, X-ray crystallography, or HRMS.
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes.

Case Study : A 2023 study found discrepancies in acetylenic C≡C stretches due to trace CuI residues. Washing with NH₄OH(aq) resolved the issue .

Q. What methodologies are recommended for studying the electronic properties of di-ppp-Tolylacetylene in supramolecular systems?

Answer: Advanced approaches include:

  • Cyclic Voltammetry : Measure oxidation potentials (e.g., E1/2E_{1/2} vs. Ag/AgCl) to assess electron-richness.
  • UV-Vis Spectroscopy : Monitor π\pi-π\pi^* transitions; compare λₐᵦₛ in different solvents.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map HOMO/LUMO distributions.

Key Findings Table:

PropertyExperimental ValueComputational Value
HOMO (eV)-5.2-5.1
LUMO (eV)-1.8-1.9
λmax\lambda_{\text{max}} (nm)275268 (TD-DFT)

Correlate experimental and theoretical data to validate models .

Q. How can researchers design experiments to investigate the mechanistic role of di-ppp-Tolylacetylene in catalytic cycles?

Answer: Strategies include:

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps.
  • In Situ Monitoring : Employ Raman spectroscopy or GC-MS to track intermediate formation.
  • Control Reactions : Compare yields with/without catalysts or varying acetylene concentrations.

Example Mechanistic Insight: A 2023 study proposed a Pd⁰/Pd²⁺ cycle where di-pp-Tolylacetylene acts as a π-ligand, stabilizing Pd intermediates. Evidence included KIE = 1.0 (C-H cleavage not rate-limiting) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.